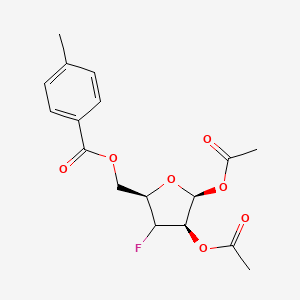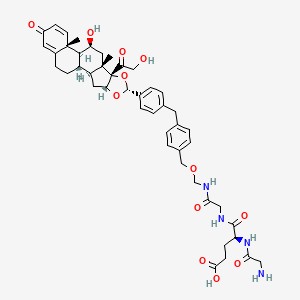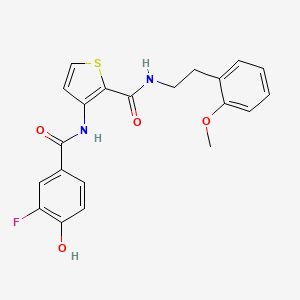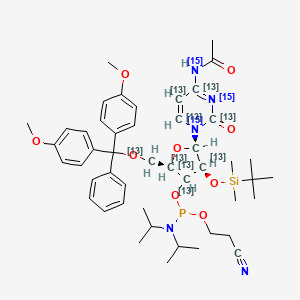
Ac-rC Phosphoramidite-13C9,15N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-rC Phosphoramidite-13C9,15N3: is a chemically synthesized compound that is labeled with carbon-13 and nitrogen-15 isotopes. This compound is primarily used in the modification of oligoribonucleotides, specifically for phosphorodithioate (PS2-RNA) modifications . The isotopic labeling makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ac-rC Phosphoramidite-13C9,15N3 involves the incorporation of stable heavy isotopes of carbon and nitrogen into the phosphoramidite structure. The process typically includes the following steps:
Synthesis of the labeled nucleoside: The nucleoside is synthesized with carbon-13 and nitrogen-15 isotopes.
Phosphitylation: The labeled nucleoside undergoes phosphitylation to form the phosphoramidite.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions: Ac-rC Phosphoramidite-13C9,15N3 primarily undergoes substitution reactions during the synthesis of modified oligoribonucleotides. The phosphoramidite group reacts with the hydroxyl groups of the nucleoside to form a phosphite triester intermediate, which is then oxidized to form the final phosphorodithioate linkage .
Common Reagents and Conditions:
Phosphitylating Reagent: 2-cyanoethyl N,N-diisopropylchlorophosphoramidite
Oxidizing Agent: Iodine in water or tert-butyl hydroperoxide
Solvent: Anhydrous acetonitrile
Conditions: Anhydrous and inert atmosphere to prevent hydrolysis and oxidation.
Major Products: The major product formed from these reactions is the modified oligoribonucleotide with a phosphorodithioate linkage, which enhances the stability and binding affinity of the oligonucleotide .
科学的研究の応用
Ac-rC Phosphoramidite-13C9,15N3 is widely used in scientific research due to its isotopic labeling and ability to modify oligoribonucleotides. Some of its key applications include:
Chemistry: Used as a tracer in quantitative analysis during drug development and metabolic studies.
Biology: Employed in the synthesis of modified RNA molecules for studying RNA structure and function.
Medicine: Utilized in the development of therapeutic oligonucleotides with enhanced stability and efficacy.
Industry: Applied in the production of labeled nucleotides for various biochemical assays and diagnostic tests.
作用機序
The mechanism of action of Ac-rC Phosphoramidite-13C9,15N3 involves the formation of a phosphorodithioate linkage in the oligoribonucleotide. This modification enhances the stability of the RNA molecule by protecting it from nuclease degradation. The isotopic labeling allows for precise tracking and quantification of the modified oligonucleotides in various biological and chemical assays .
類似化合物との比較
Ac-rC Phosphoramidite: The unlabeled version of the compound, used for similar applications but without the isotopic labeling.
Ac-rU Phosphoramidite-13C9,15N3: Another isotopically labeled phosphoramidite used for uridine modifications.
Ac-rA Phosphoramidite-13C9,15N3: Used for adenosine modifications with similar isotopic labeling.
Uniqueness: Ac-rC Phosphoramidite-13C9,15N3 is unique due to its specific isotopic labeling with carbon-13 and nitrogen-15, which allows for precise tracking and quantification in various assays. This makes it particularly valuable in research applications where accurate measurement and analysis are critical .
特性
分子式 |
C47H64N5O9PSi |
|---|---|
分子量 |
914.0 g/mol |
IUPAC名 |
N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27+1,29+1,31+1,40+1,41+1,42+1,43+1,44+1,45+1,49+1,50+1,51+1 |
InChIキー |
QKWKXYVKGFKODW-URFSQHIQSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[13CH]1[13C@H](O[13C@H]([13C@H]1O[Si](C)(C)C(C)(C)C)[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH]C(=O)C)[13CH2]OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


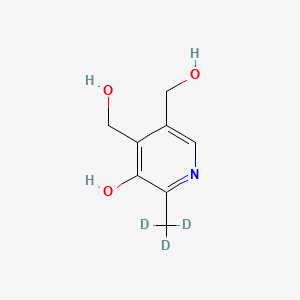
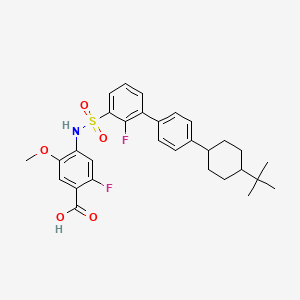
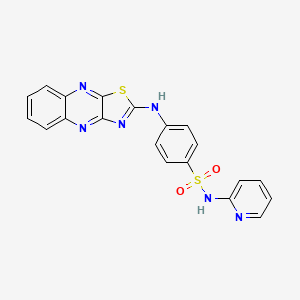

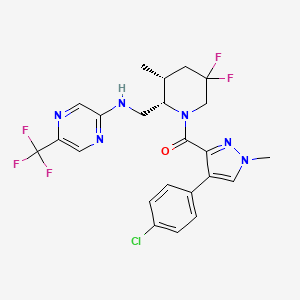

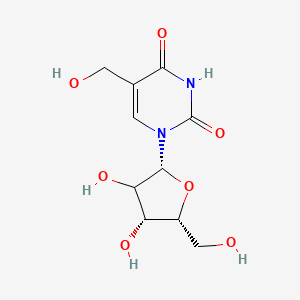
![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)
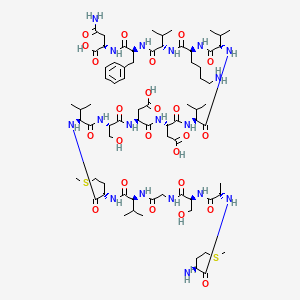
![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)
